molecular formula C12H18N2O2 B253695 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Cat. No. B253695
M. Wt: 222.28 g/mol
InChI Key: UCRFACWUFRWYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide exerts its effects by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to selectively inhibit the activity of the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and cortex. This can lead to an increase in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters in the striatum, which may be involved in its effects on motor function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its potency and selectivity for EAAT2. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying its effects on neuronal function and behavior. However, 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are therefore required when using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments.

Future Directions

There are several future directions for research on 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, including its potential therapeutic applications in neurological disorders. Further studies are needed to investigate its effects on other glutamate transporters and to determine the optimal dosing and administration routes for clinical use. Additionally, the development of more potent and selective glutamate transporter inhibitors may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can be synthesized using a multi-step reaction involving the condensation of 3-methylbutanoyl chloride and 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, followed by the addition of ammonia to form the amide group. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been widely used as a tool in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting neurons from ischemic damage in stroke. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

InChI Key

UCRFACWUFRWYDM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Canonical SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.